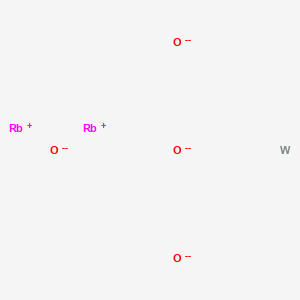

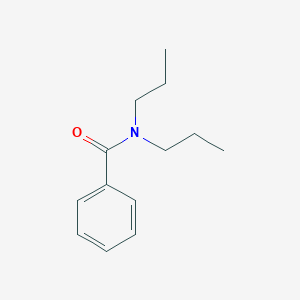

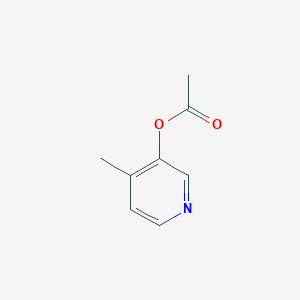

![molecular formula Nb2O6Zn B086312 Zinc bis[oxido(dioxo)niobium] CAS No. 12201-66-0](/img/structure/B86312.png)

Zinc bis[oxido(dioxo)niobium]

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

While specific chemical reactions involving Zinc bis[oxido(dioxo)niobium] are not available, zinc ions are known to form complex ions readily . They react with aqueous ammonia to precipitate white gelatinous Zn(OH)2, which dissolves in excess ammonia . Zinc ions also react with sodium hydroxide to precipitate zinc (II) hydroxide, which also dissolves in excess hydroxide .科学的研究の応用

Nanoparticle Formation and Growth Mechanism

Zinc bis[oxido(dioxo)niobium] plays a crucial role in the formation and growth of niobium oxide nanoparticles. These nanoparticles are synthesized solvothermally from niobium chloride in benzyl alcohol, leading to the formation of octahedral complexes. Upon heating, these complexes polymerize to form larger clusters, which eventually grow into nanoparticles with a Wadsley–Roth type H-Nb2O5 structure . This process is essential for developing tailor-made nanomaterials with specific properties for various applications.

Dental Applications

In the field of dentistry, Zinc bis[oxido(dioxo)niobium] is used to create nanocomposite materials for dental applications. These materials consist of bioglass-ceramic nanoparticles doped with zinc and niobium ions, hybridized with chitosan. The resulting nanocomposites exhibit antibacterial and osteogenic properties, making them suitable for minimally invasive dental therapies .

Catalysis

Zinc bis[oxido(dioxo)niobium] finds applications in catalysis, particularly in the conversion of biomass and biomass derivatives. Niobium-containing catalysts are versatile and can be used for various chemical reactions, including the acetalization of glycerol. These catalysts show promise in the production of fuels and chemicals from biomass sources .

Energy Storage

In energy storage, Zinc bis[oxido(dioxo)niobium] is investigated for its potential as a cathode material in rechargeable batteries, such as aqueous zinc-ion batteries (ZIBs). These batteries are gaining attention due to their safety, affordability, and environmental friendliness. The compound’s unique properties could contribute to the development of high-performance cathodes and stable anodes for ZIBs .

Nanotechnology in Dentistry

Nanotechnology has revolutionized dentistry by providing materials with enhanced properties. Zinc bis[oxido(dioxo)niobium], in the form of zinc oxide nanoparticles, is used to improve dental materials. These nanoparticles offer high selectivity, enhanced cytotoxicity, biocompatibility, and easy synthesis, which are beneficial for various dental applications .

Insecticidal and Antibacterial Properties

The unique properties of Zinc bis[oxido(dioxo)niobium] also extend to its use in nanotechnology for insecticidal and antibacterial applications. Zinc oxide nanoparticles, for instance, have shown significant potential in these areas, providing a new avenue for the development of environmentally friendly pesticides and antimicrobial agents .

将来の方向性

While specific future directions for Zinc bis[oxido(dioxo)niobium] are not available, research on zinc and health has synthesized remarkable recent progress in understanding zinc in health and disease . It is clear that zinc is of extraordinary and diverse importance in human biology and nutrition .

作用機序

Mode of Action

It’s worth noting that zinc, a component of the compound, is known to participate in various biochemical processes, including catalysis, structural, and cellular regulatory functions . .

Biochemical Pathways

Zinc, a component of Zinc bis[oxido(dioxo)niobium], is involved in all major biochemical pathways . It participates in the transcription of DNA, translation of RNA, and ultimately cellular division . .

Pharmacokinetics

They are mainly excreted via the feces, and smaller particles are cleared more rapidly than the larger ones .

特性

IUPAC Name |

zinc;oxido(dioxo)niobium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Nb.6O.Zn/q;;;;;;2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPEUFVJJAJYJSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Nb](=O)=O.[O-][Nb](=O)=O.[Zn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Nb2O6Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584241 |

Source

|

| Record name | Zinc bis[oxido(dioxo)niobium] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zinc bis[oxido(dioxo)niobium] | |

CAS RN |

12201-66-0 |

Source

|

| Record name | Zinc bis[oxido(dioxo)niobium] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

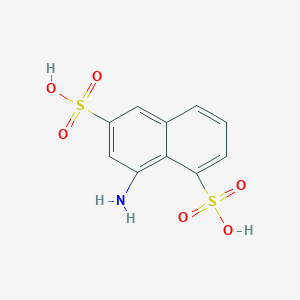

![2,7-Naphthalenedisulfonic acid, 4-[(2-arsonophenyl)azo]-3-hydroxy-](/img/structure/B86240.png)

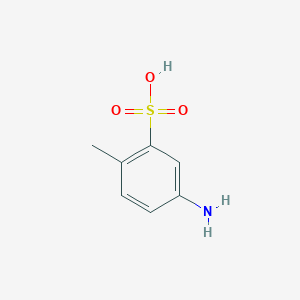

![Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate](/img/structure/B86248.png)